5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468192
InChI: InChI=1S/C5H9N3O/c6-2-1-4-3-5(9)8-7-4/h3H,1-2,6H2,(H2,7,8,9)
SMILES:
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one

CAS No.:

Cat. No.: VC17468192

Molecular Formula: C5H9N3O

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one -

Specification

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
IUPAC Name 5-(2-aminoethyl)-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C5H9N3O/c6-2-1-4-3-5(9)8-7-4/h3H,1-2,6H2,(H2,7,8,9)
Standard InChI Key PLOSFZSRWGGYMQ-UHFFFAOYSA-N
Canonical SMILES C1=C(NNC1=O)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(2-aminoethyl)-1,2-dihydropyrazol-3-one, reflects its core pyrazolone ring system substituted with a 2-aminoethyl group at the 5-position. The pyrazolone ring exists in a partially unsaturated state, with one double bond between N1 and C2, while the ketone group at C3 introduces polarity. The aminoethyl side chain (–CH₂CH₂NH₂) provides a primary amine functional group, enabling participation in hydrogen bonding and protonation-dependent solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₉N₃O
Molecular Weight127.14 g/mol
IUPAC Name5-(2-aminoethyl)-1,2-dihydropyrazol-3-one
Canonical SMILESC1=C(NNC1=O)CCN
InChI KeyPLOSFZSRWGGYMQ-UHFFFAOYSA-N

The Standard InChI string (InChI=1S/C5H9N3O/c6-2-1-4-3-5(9)8-7-4/h3H,1-2,6H2,(H2,7,8,9)) encodes the compound’s connectivity and stereochemical features. The aminoethyl group’s flexibility allows conformational adaptability, which is critical for binding to biological targets or metal ions .

Solubility and Stability

While explicit solubility data for the base compound are unavailable, its hydrochloride salt (5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, CAS 66643-75-2) exhibits enhanced water solubility due to ionic character . The dihydrochloride derivative has a molecular weight of 200.06 g/mol and a formula of C₅H₁₁Cl₂N₃O, with the amine group protonated to –NH₃⁺ . The free base is likely stable under anhydrous conditions but may undergo hydrolysis in acidic or basic environments due to the ketone and amine functionalities .

Synthesis Pathways

Cyclocondensation Strategies

Pyrazolones are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or β-keto esters. For 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one, a plausible route involves reacting 2-hydrazinylethylamine with a β-keto acid derivative such as levulinic acid (4-oxopentanoic acid). The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and tautomerization to form the pyrazolone ring .

General Reaction Scheme:

  • Hydrazine Formation:
    NH2CH2CH2NH2+CH3COCH2COOHIntermediate\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{COCH}_2\text{COOH} \rightarrow \text{Intermediate}

  • Cyclization:
    Intramolecular dehydration forms the pyrazolone ring.

  • Purification:
    Crystallization or chromatography isolates the product.

Salt Formation

The dihydrochloride salt is synthesized by treating the free base with hydrochloric acid, as evidenced by the existence of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 66643-75-2) . This salt improves solubility for biological testing or coordination chemistry applications .

Metal IonCoordination ModePotential Application
Cu(II)N,O-chelationAntioxidant catalysts
Fe(III)N,O-bridgingMagnetic materials
Zn(II)MonodentateEnzyme inhibition studies

Analytical Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals for the pyrazolone ring protons (δ 6.5–7.5 ppm), methylene groups in the aminoethyl side chain (δ 2.8–3.5 ppm), and amine protons (δ 1.5–2.5 ppm).

  • ¹³C NMR: Carbonyl carbon at δ 170–180 ppm, aromatic carbons at δ 110–130 ppm, and aliphatic carbons at δ 30–50 ppm .

Infrared (IR) Spectroscopy:

  • Strong absorption at 1650–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N–H stretch) .

Mass Spectrometry:

  • ESI-MS typically shows a molecular ion peak at m/z 127.14 ([M+H]⁺).

X-ray Crystallography

Single-crystal X-ray studies of related pyrazolones reveal planar ring systems with bond lengths consistent with partial double-bond character between N1 and C2 . Hydrogen bonding between the amine and ketone groups stabilizes the crystal lattice .

Biological Activity and Research Directions

Future Research Priorities

  • Synthetic Optimization: Develop scalable routes with higher yields.

  • Structure-Activity Relationships (SAR): Modify the aminoethyl chain to enhance target affinity .

  • Toxicological Profiling: Assess acute and chronic toxicity in preclinical models .

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